N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
COX-2 Inhibition and Potential in Rheumatoid Arthritis Treatment
A study by Hashimoto et al. (2002) investigated a series of benzenesulfonamide derivatives, including those with structures similar to N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide. They found these compounds effective as selective COX-2 inhibitors. One such compound, JTE-522, showed promise in phase II clinical trials for treating rheumatoid arthritis and osteoarthritis.
Antitumor Activity
Sławiński and Brzozowski (2006) synthesized a series of benzenesulfonamide derivatives, including those structurally related to the compound . They evaluated their antitumor activity and found specific derivatives exhibited significant activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
Kynurenine 3-Hydroxylase Inhibition
Röver et al. (1997) explored benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in neurodegenerative diseases. They identified potent inhibitors, demonstrating the potential therapeutic applications of such compounds in neurological conditions (Röver et al., 1997).
Potential in Anticancer Therapy
Żołnowska et al. (2012) reported on novel benzenesulfonamide derivatives with potential as anticancer agents. They demonstrated remarkable activity against various human tumor cell lines, indicating the potential utility of these compounds in cancer treatment (Żołnowska et al., 2012).
Photochemical Decomposition Study
Zhou and Moore (1994) studied the photochemical decomposition of a benzenesulfonamide compound, which is structurally related to the compound of interest. Their findings contribute to understanding the stability and environmental impact of such chemicals (Zhou & Moore, 1994).
Carbonic Anhydrase Inhibition
Alafeefy et al. (2015) investigated benzenesulfonamides, including those similar to this compound, as inhibitors of human carbonic anhydrase isozymes. These studies highlight the potential of such compounds in therapeutic applications targeting carbonic anhydrases (Alafeefy et al., 2015).
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-14-22-18(12-26-14)16-7-9-17(10-8-16)28(24,25)21-11-20-23-19(13-27-20)15-5-3-2-4-6-15/h7-10,12-13,15,21H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWLVRNTJNLNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=CS3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.